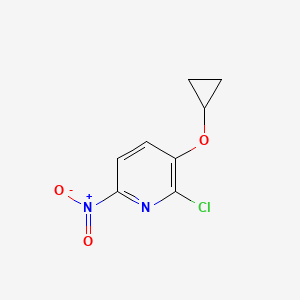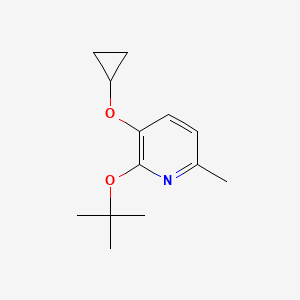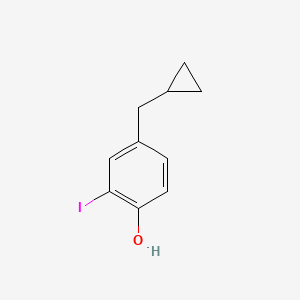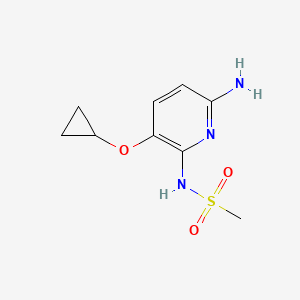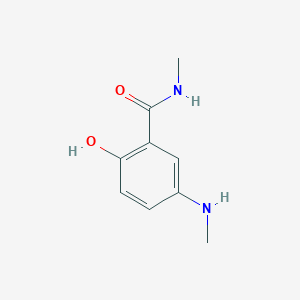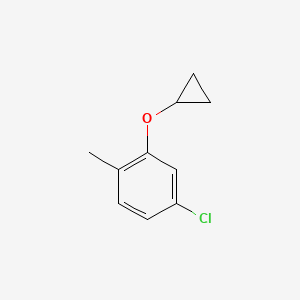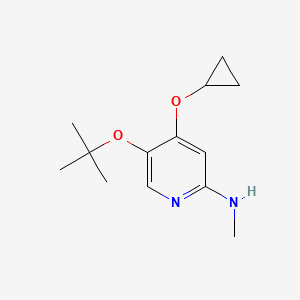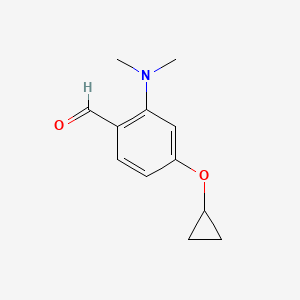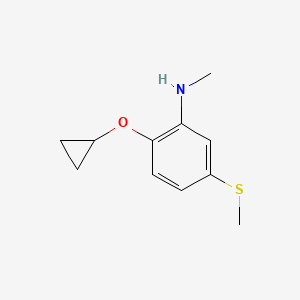
2-Amino-4-cyclopropoxynicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-cyclopropoxynicotinonitrile is a compound of significant interest due to its unique structure and potential applications in various fields. This compound belongs to the class of nicotinonitriles, which are known for their diverse biological activities and potential use in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclopropoxynicotinonitrile typically involves the reaction of 2-amino-4-chloronicotinonitrile with cyclopropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The general reaction scheme is as follows:
2-Amino-4-chloronicotinonitrile+CyclopropanolK2CO3this compound+KCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-cyclopropoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted nicotinonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-cyclopropoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Wirkmechanismus
The mechanism of action of 2-Amino-4-cyclopropoxynicotinonitrile involves its interaction with specific molecular targets. For instance, its cytotoxic effects are believed to be due to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The compound may also act as an inhibitor of certain enzymes, thereby disrupting metabolic pathways essential for cell survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxic and photophysical properties.
2-Amino-4H-pyran-3-carbonitrile: Exhibits interesting pharmacological properties and is used in drug discovery.
Uniqueness
2-Amino-4-cyclopropoxynicotinonitrile is unique due to its cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinonitriles and contributes to its potential as a versatile compound in various applications.
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
2-amino-4-cyclopropyloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9N3O/c10-5-7-8(13-6-1-2-6)3-4-12-9(7)11/h3-4,6H,1-2H2,(H2,11,12) |
InChI-Schlüssel |
WVWOAJGTACSWPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C(=NC=C2)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


